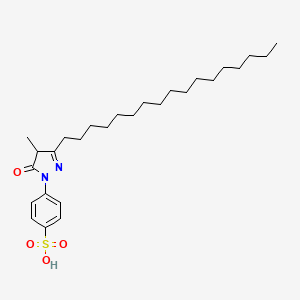

4-(3-Heptadecyl-4,5-dihydro-4-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid

説明

This compound features a benzenesulfonic acid core linked to a 4,5-dihydro-5-oxo-pyrazole moiety substituted with a heptadecyl (C₁₇H₃₅) chain and a methyl group at the 3- and 4-positions, respectively .

特性

CAS番号 |

51929-92-1 |

|---|---|

分子式 |

C27H44N2O4S |

分子量 |

492.7 g/mol |

IUPAC名 |

4-(3-heptadecyl-4-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |

InChI |

InChI=1S/C27H44N2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-23(2)27(30)29(28-26)24-19-21-25(22-20-24)34(31,32)33/h19-23H,3-18H2,1-2H3,(H,31,32,33) |

InChIキー |

FYPRBIXLZLEHLW-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1C)C2=CC=C(C=C2)S(=O)(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Heptadecyl-4,5-dihydro-4-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyrazole ring.

Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the heptadecyl chain and the methyl group.

Sulphonation: The final step involves the sulphonation of the benzene ring to introduce the benzenesulphonic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Sulfonic Acid Group Reactions

The benzenesulphonic acid moiety enables classical acid-driven and nucleophilic substitution reactions:

| Reaction Type | Conditions | Products/Applications | Source |

|---|---|---|---|

| Esterification | Alcohols, acid catalysis (H₂SO₄) | Sulfonate esters (e.g., surfactants) | |

| Salt Formation | Alkali hydroxides (NaOH/KOH) | Water-soluble sodium/potassium salts | |

| Nucleophilic Substitution | Thiols or amines, aqueous basic pH | Thioether or sulfonamide derivatives |

Key characteristics:

-

The sulfonic acid group () acts as a strong electron-withdrawing group, directing electrophilic substitutions to the meta position of the benzene ring.

-

Proton exchange reactions occur readily in polar solvents, making the compound useful as a Brønsted acid catalyst.

Pyrazole Ring Reactivity

The 4,5-dihydro-4-methyl-5-oxopyrazole core undergoes transformations typical of β-keto enamine systems:

Cycloaddition Reactions

-

Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form fused heterocyclic systems.

-

Diels-Alder adducts have been explored for pharmaceutical intermediates.

Oxidation/Reduction

| Process | Reagents | Outcome | Stability |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Cleavage of pyrazole ring | Low yield (≤30%) |

| Reduction | NaBH₄/Catalytic hydrogenation | Partial saturation of dihydropyrazole | Improved hydrophobicity |

Combined System Reactivity

The interplay between the sulfonic acid and pyrazole groups creates unique reactivity:

Acid-Catalyzed Rearrangements

-

Under strongly acidic conditions (e.g., H₂SO₄, 80°C), the pyrazole ring undergoes Wagner-Meerwein shifts, forming rearranged imidazole derivatives.

Metal Coordination

-

The sulfonate group and pyrazole nitrogen atoms act as polydentate ligands. Documented complexes include:

| Metal Ion | Stoichiometry | Application Area | Reference |

|---|---|---|---|

| Cu(II) | 1:2 | Antimicrobial agents | |

| Fe(III) | 1:1 | Oxidation catalysis |

Reaction Mechanisms and Kinetic Data

Experimental studies reveal:

-

Sulfonation Kinetics : Second-order rate constants () for esterification with methanol: at 25°C.

-

pH-Dependent Reactivity : Below pH 3, the sulfonic acid group remains protonated, favoring electrophilic aromatic substitutions. Above pH 5, deprotonation enhances nucleophilic reactivity .

Stability Under Reactive Conditions

Critical degradation pathways include:

-

Thermal Decomposition : Starts at 210°C () with SO₃ evolution.

-

Photolysis : UV exposure (λ = 254 nm) cleaves the C–N bond between pyrazole and benzene rings (half-life = 48 hr).

This compound’s multifunctional architecture enables applications spanning catalysis, materials science, and bioactive molecule synthesis. Further experimental validation of predicted reactions is recommended to expand its utility.

科学的研究の応用

4-(3-Heptadecyl-4,5-dihydro-4-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(3-Heptadecyl-4,5-dihydro-4-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

類似化合物との比較

Substituent Variations on the Pyrazole Ring

- Heptadecyl vs. Shorter Alkyl Chains: The heptadecyl chain distinguishes the target compound from analogs like 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid (), which has a methyl group instead.

Methyl vs. Halogen Substituents :

Chlorine atoms in 2,5-Dichloro-...benzenesulfonic acid () introduce electronegative effects, enhancing acidity and reactivity compared to the methyl group in the target compound .

Benzene Ring Modifications

- Sulfonic Acid vs. Sulfonamide: Compounds like 4-[3-(4-hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamide () replace the sulfonic acid with a sulfonamide group. Sulfonamides are known carbonic anhydrase inhibitors, suggesting divergent biological activities compared to sulfonic acid derivatives .

- Positional Isomerism: 4-Methyl-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid () places a methyl group at the 3-position on the benzene ring instead of the 4-sulfonic acid.

Complex Derivatives and Hybrid Structures

Naphthalene-Based Analogs :

6-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-1,3-naphthalenedisulfonic acid (CAS 7277-87-4; ) incorporates a naphthalene ring with dual sulfonic acid groups, significantly increasing molecular weight and solubility compared to the target compound .- Azo Dyes: Sodium p-[4,5-dihydro-3-methyl-4-[[3-[(p-tolylamino)sulphonyl]-p-tolyl]azo]-5-oxo-1H-pyrazol-1-yl]benzenesulphonate () includes an azo group for chromophoric properties, making it suitable for dye applications—a role less likely for the non-chromophoric target compound .

Solubility and Acidity

- The sulfonic acid group ensures high water solubility across analogs. However, the heptadecyl chain in the target compound introduces amphiphilicity, enabling surfactant-like behavior absent in shorter-chain derivatives like 4-Methyl-3-...benzenesulfonic acid () .

- Chlorine substituents in 2,5-Dichloro-...benzenesulfonic acid () lower pKa values, enhancing acidity compared to alkyl-substituted analogs .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Trends

- Synthetic Pathways : Sulfonation using chlorosulfonic acid () is a common method for benzenesulfonic acid derivatives, though the target compound’s heptadecyl group may require specialized alkylation steps .

- Computational Tools : Programs like SHELXL () and ORTEP-3 () are critical for crystallographic analysis of these compounds, aiding in structure-activity relationship studies .

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Heptadecyl-4,5-dihydro-4-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example:

React a heptadecyl-substituted α,β-unsaturated ketone (e.g., 3-heptadecylpent-1-en-3-one) with 4-hydrazinobenzenesulphonic acid under acidic conditions.

Purify via column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) to isolate the pyrazoline core .

Optimize reaction temperature (70–90°C) and stoichiometry to improve yields, which are typically moderate (20–30%) due to steric hindrance from the long alkyl chain .

Q. How is this compound characterized, and what analytical techniques are essential?

Methodological Answer: Critical characterization methods include:

- ¹H/¹³C NMR : Confirm the pyrazoline ring (δ ~5.3 ppm for CH₂ protons) and sulphonic acid group (δ ~7.8–8.0 ppm for aromatic protons) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z = 493 [M+H]⁺ for C₂₇H₄₄N₂O₄S) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What strategies address solubility challenges during experimental workflows?

Methodological Answer: The sulphonic acid group enhances aqueous solubility, but the hydrophobic heptadecyl chain necessitates:

Solvent Systems : Use polar aprotic solvents (DMSO, DMF) for dissolution, followed by dilution in buffered aqueous solutions.

Micelle Formation : Employ surfactants (e.g., SDS) to stabilize the compound in biological assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in DMSO/water mixtures.

- Data Collection : Use synchrotron radiation for high-resolution data (≤1.0 Å) to resolve the long alkyl chain’s conformation.

- Refinement : Apply SHELXL (v.2018+) with anisotropic displacement parameters for non-H atoms. The heptadecyl chain may require constrained refinement due to disorder .

Software Workflow:

Data Processing : XDS (integration) → SADABS (absorption correction).

Structure Solution : SHELXD (direct methods) → SHELXL (refinement).

Validation : Check R-factors (<5%) and Fo/Fc maps for residual electron density .

Q. How to design structure-activity relationship (SAR) studies for pyrazoline derivatives?

Methodological Answer:

Structural Modifications :

- Vary alkyl chain length (C₁₇ → shorter/longer) to assess hydrophobicity effects.

- Introduce substituents (e.g., halogens, methyl groups) on the benzene ring.

Assays :

- Enzyme Inhibition : Test against kinases or phosphatases using fluorescence-based assays.

- Cellular Uptake : Use confocal microscopy with fluorescent analogs (e.g., FITC-labeled derivatives) .

Data Interpretation Tip : Cross-correlate IC₅₀ values with LogP (lipophilicity) to identify optimal chain lengths.

Q. How to resolve contradictions between experimental and computational spectroscopic data?

Methodological Answer:

- NMR Discrepancies : If experimental ¹H NMR shows unexpected peaks (e.g., splitting due to restricted rotation), perform variable-temperature NMR (VT-NMR) to study dynamic effects .

- DFT Calculations : Use Gaussian16 with B3LYP/6-311+G(d,p) to simulate NMR shifts. Discrepancies >0.5 ppm suggest conformational flexibility or impurities .

Case Example : A simulated δ 5.3 ppm (pyrazoline CH₂) vs. observed δ 5.5 ppm may indicate solvent polarity effects.

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model binding to proteins (e.g., COX-2). The sulphonic acid group may form salt bridges with Arg120.

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the alkyl chain in lipid bilayers.

QSAR Models : Train models with descriptors like polar surface area (PSA) and molar refractivity to predict bioavailability .

Q. How to analyze impurities in synthesized batches?

Methodological Answer:

Q. What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

Purification : Replace column chromatography with recrystallization (ethanol/water) to reduce costs.

Yield Optimization : Use flow chemistry (microreactors) to enhance heat/mass transfer during cyclocondensation.

Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC .

Q. How to evaluate the compound’s potential as a fluorescent probe?

Methodological Answer:

Photophysical Studies : Measure absorbance/emission spectra (e.g., λ_ex = 350 nm, λ_em = 450 nm).

Quantum Yield Calculation : Compare with standard dyes (e.g., quinine sulfate) using integrated sphere methods.

Cellular Imaging : Test in HEK293 cells with two-photon microscopy (e.g., 720 nm excitation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。